molecular formula C₁₈H₂₀N₂O₂ B1663189 Vinconate CAS No. 70704-03-9

Vinconate

Cat. No. B1663189
CAS RN: 70704-03-9
M. Wt: 296.4 g/mol
InChI Key: JWOSSISWAJNJIA-UHFFFAOYSA-N
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Description

Vinconate is a synthetic vincamine analog used as a nootropic . It is an indolonaphthyridine derivative and can stimulate the muscarinic acetylcholine receptor .


Synthesis Analysis

The synthesis of Vinconate involves the use of various strategies. One of the most common strategies is the cyclization between indole C2 position and an iminium salt to generate the C ring . Another strategy involves the use of the natural product tabersonine as a starting material .


Molecular Structure Analysis

Vinconate has a molecular formula of C18H20N2O2 . It has an average mass of 296.364 Da and a monoisotopic mass of 296.152466 Da .


Physical And Chemical Properties Analysis

Vinconate has a molecular weight of 296.36 and a chemical formula of C18H20N2O2 . It is known to interact with various substances and undergo various chemical reactions .

Scientific Research Applications

Memory Improvement in Monkeys

Vinconate has been studied for its potential to improve memory impairment. In a study by Ando, Hironaka, & Shuto (2003), it was found that vinconate attenuated scopolamine-induced short-term memory impairment in rhesus monkeys. This suggests that vinconate may have specific ameliorating actions on memory impairment caused by the hypofunction of the cholinergic system in the brain.

Soil Improvement in Sugarcane Fields

Vinasse, a by-product in sugar and ethanol production, has been evaluated for its effect on soil properties. Wei et al. (2014) Wei, Xu, Guo, Wang, & Chen (2014) discovered that vinasse application can reduce soil pH, improve total N, P, K content, and decrease soil heavy metals, significantly impacting Cd. Additionally, the number of culturable bacteria in the soil was more obvious than the number of fungi and actinomycetes, and the activity of invertase in soil was also improved.

Cancer Treatment and Resistance Studies

Vinca alkaloids, a group of about 130 terpenoid indole alkaloids, have been widely used in cancer treatment. Research by Van der Heijden, Jacobs, Snoeijer, Hallard, & Verpoorte (2004) highlights their importance in medicinal plants, focusing on the biosynthesis of these alkaloids and their role in biotechnological studies on plant secondary metabolism.

Environmental Impact Studies

Vinasse, as an organic material, has been studied for its effectiveness in soil conservation. Hazbavi & Sadeghi (2015) Hazbavi & Sadeghi (2015) focused on evaluating vinasse's influence on runoff and soil loss control under simulated rainfall, providing insights into the use of vinasse as a soil amendment for environmental practices.

Impact on Wine Aroma

The influence of tebuconazole, a triazole fungicide, on wine aroma has been studied by Noguerol-Pato, González-Rodríguez, González-Barreiro, Cancho-Grande, & Simal-Gándara (2011). They found that tebuconazole residues can significantly affect the concentrations of C6-alcohol, ester, and aldehyde in Mencía red wines, thus impacting the outcome of the winemaking process.

Osteogenic Differentiation of Stem Cells

A study by Yildirim & Sezer (2020) investigated the effects of vinpocetine on osteogenic differentiation of mesenchymal stem cells. They found that clinically relevant concentrations of vinpocetine do not significantly change osteogenic differentiation, but higher concentrations can decrease calcium mineralization, ALP staining, and mRNA gene expressions of Runx2 and ALP.

properties

IUPAC Name

methyl 6-ethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-19-11-10-13-12-6-4-5-7-14(12)20-16(18(21)22-2)9-8-15(19)17(13)20/h4-7,9,15H,3,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOSSISWAJNJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C3C1CC=C(N3C4=CC=CC=C24)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867937
Record name Vinconate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinconate

CAS RN

70704-03-9, 79087-56-2, 753420-20-1, 767257-65-8
Record name Vinconate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinconate [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3-ethyl-, methyl ester
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Record name Vinconate, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinconate, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinconate
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Record name Vinconate
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Record name VINCONATE, (-)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VINCONATE, (+)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USR9X88XYU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VINCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807MP0MJ61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
B Saletu, J Grünberger, L Linzmayer… - Archives of Gerontology …, 1984 - Elsevier
… significant CNS effect of vinconate as compared with placebo … 160 mg vinconate po followed by 80 mg and 40 mg vinconate … Changes after the iv injection of vinconate peaked as early …
Number of citations: 21 www.sciencedirect.com
T Araki, K Kogure - Molecular and Chemical Neuropathology, 1989 - Springer
… was to evaluate the effect of vinconate on ischemia-induced … 100 and 300 mg/kg of vinconate immediately after 5 min of … effect of posttreatment of vinconate was obtained at either …
Number of citations: 22 link.springer.com
T Araki, K Nishioka, S Yuki… - Acta neurologica …, 1990 - Wiley Online Library
… Little is known about action of vinconate against ischemic neuronal damage. Therefore, this study was carried out to evaluate the effect of vinconate on ischemic neuronal damage in the …
Number of citations: 17 onlinelibrary.wiley.com
T Araki, K Kogure, M Murakami - Acta neurologica …, 1991 - Wiley Online Library
We investigated the effect of vinconate on ischemia‐induced calcium accumulation in the gerbil brain. The animals were allowed to survive for 7 days after 10 min of ischemia. Abnormal …
Number of citations: 15 onlinelibrary.wiley.com
H Kinoshita, T Kameyana, T Hasegawa, T Nabeshima - Life sciences, 1992 - Elsevier
… The present study suggests that vinconate has an anti-amnesic effect on … In the light of these results, vinconate may possibly have an … the effects of vinconate using the MS-lesioned rats. …
Number of citations: 14 www.sciencedirect.com
H Kinoshita, T Kameyama, T Hasegawa… - Pharmacology …, 1992 - Elsevier
… The present study suggests that vinconate has an antiamnesic effect on the BF-lesion-… The tenth administration of vinconate was given immediately after the probe trial, and vinconate …
Number of citations: 14 www.sciencedirect.com
I Toshiaki, K Masashi, K Kinya - European journal of pharmacology, 1992 - Elsevier
… In this study, we examined the effect of vinconate on the … ~ the protective action of vinconate against ischcmin-induced … whcthcr or not the effect of vinconate is related to an action …
Number of citations: 11 www.sciencedirect.com
T Araki, H Kato, K Kogure - Research in experimental medicine, 1991 - Springer
We investigated the neuroprotective effects of vinconate (a vinca alkaloid derivative), baclofen (a GABA B receptor agonist), or pentobarbital (a GABA A receptor-effector) on neuronal …
Number of citations: 11 link.springer.com
T Araki, H Kato, S Nagaki, K Shuto, T Fujiwara… - Mechanisms of ageing …, 1997 - Elsevier
… Furthermore, our findings suggest that vinconate may … vinconate can prevent ischemic brain damage in experimental animals 33, 34. These observations seem to suggest that vinconate …
Number of citations: 11 www.sciencedirect.com
T Araki, H Kato, K Kogure - Research in experimental medicine, 1992 - Springer
We studied the alterations in the binding of muscarinic cholinergic and adenosine A 1 receptors following transient cerebral ischemia in Mongolian gerbils and examined the effects of …
Number of citations: 9 link.springer.com

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